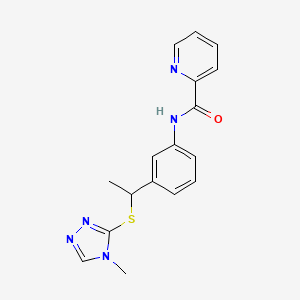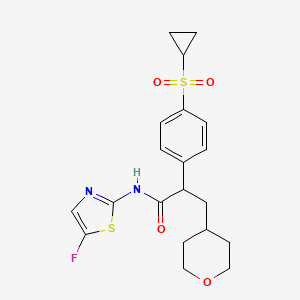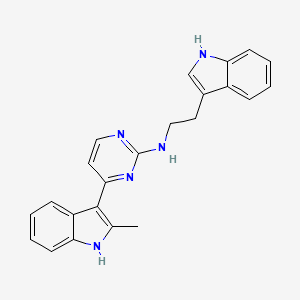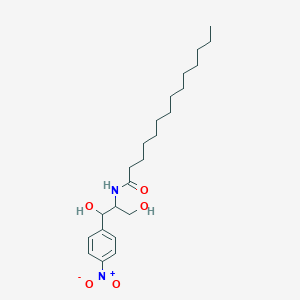![molecular formula C30H59NO15 B11932335 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11932335.png)
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is a complex organic compound characterized by a long chain of ethoxy groups terminated with a propanoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid typically involves a multi-step process:
Initial Formation of Ethoxy Chain: The synthesis begins with the formation of the ethoxy chain through a series of etherification reactions. Each step involves the reaction of an alcohol with an ethylene oxide under basic conditions to extend the chain.
Introduction of the Propanoic Acid Group: The terminal ethoxy group is then converted to a propanoic acid group through a series of oxidation and carboxylation reactions.
Protection and Deprotection Steps: The 2-methylpropan-2-yl group is introduced as a protecting group for the amino functionality, which is later deprotected to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions is crucial to manage the complexity of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the terminal propanoic acid group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ethoxy chain, potentially breaking ether bonds and reducing the chain length.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Shorter ethoxy chains, alcohols.
Substitution: Functionalized ethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound’s extensive ethoxy chain makes it a valuable building block in organic synthesis, particularly in the design of polymers and surfactants.
Biology
In biological research, the compound can be used as a linker or spacer in the synthesis of complex biomolecules, facilitating the study of protein-ligand interactions.
Medicine
The compound’s unique structure allows for its use in drug delivery systems, where the ethoxy chain can enhance solubility and bioavailability of therapeutic agents.
Industry
In industrial applications, the compound can be used as a surfactant or emulsifier, improving the stability and performance of various formulations.
Wirkmechanismus
The compound exerts its effects primarily through its ability to interact with various molecular targets via its ethoxy chain and terminal functional groups. The ethoxy chain can engage in hydrogen bonding and van der Waals interactions, while the propanoic acid group can participate in ionic interactions. These interactions facilitate the compound’s role as a linker, spacer, or solubilizing agent in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol: Similar in having ethoxy chains but lacks the terminal propanoic acid group.
Polypropylene glycol: Similar structure but with propylene oxide units instead of ethylene oxide.
Ethylenediaminetetraacetic acid (EDTA): Contains multiple ethoxy groups but with a different core structure.
Eigenschaften
Molekularformel |
C30H59NO15 |
|---|---|
Molekulargewicht |
673.8 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C30H59NO15/c1-30(2,3)46-29(34)31-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-45-26-24-43-22-20-41-18-16-39-14-12-37-10-8-35-6-4-28(32)33/h4-27H2,1-3H3,(H,31,34)(H,32,33) |
InChI-Schlüssel |
NCGXALBHNZPORF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-[bis(hydroxymethyl)amino]ethanol](/img/structure/B11932269.png)





![4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one](/img/structure/B11932286.png)


![(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid](/img/structure/B11932297.png)
![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)


